molecular formula C7H15NO B13337320 3-ethoxy-N-methylcyclobutan-1-amine

3-ethoxy-N-methylcyclobutan-1-amine

Cat. No.: B13337320
M. Wt: 129.20 g/mol
InChI Key: SCLRSTWWWULBQX-UHFFFAOYSA-N
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Description

3-ethoxy-N-methylcyclobutan-1-amine is an organic compound with a cyclobutane ring substituted with an ethoxy group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-methylcyclobutan-1-amine typically involves the nucleophilic substitution of a cyclobutanone derivative. One common method is the reaction of cyclobutanone with ethyl iodide in the presence of a strong base like sodium hydride to form 3-ethoxycyclobutanone. This intermediate is then subjected to reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-methylcyclobutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-ethoxy-N-methylcyclobutan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-ethoxy-N-methylcyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-ethoxy-N-methylcyclopropan-1-amine
  • 3-ethoxy-N-methylcyclopentan-1-amine
  • 3-ethoxy-N-methylcyclohexan-1-amine

Uniqueness

3-ethoxy-N-methylcyclobutan-1-amine is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3-ethoxy-N-methylcyclobutan-1-amine

InChI

InChI=1S/C7H15NO/c1-3-9-7-4-6(5-7)8-2/h6-8H,3-5H2,1-2H3

InChI Key

SCLRSTWWWULBQX-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(C1)NC

Origin of Product

United States

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